Loss of Activity Against Carboplatin-Resistant Ovarian Cancer Cells
4-oxo-27-TBDMS Withaferin A exhibits a complete loss of cytotoxic activity against carboplatin-resistant A2780 (A2780/CP70) ovarian cancer cells, a feature that starkly contrasts with its close analog, 4-oxo Withaferin A . While the target compound shows no activity (IC50 > 100 µM), the 4-oxo derivative lacking the TBDMS group retains sub-micromolar potency against this resistant line . This indicates that the TBDMS group introduces a critical selectivity filter that is not present in the non-silylated analog.
| Evidence Dimension | Cytotoxicity against carboplatin-resistant A2780/CP70 ovarian cancer cells |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | 4-oxo Withaferin A (analogue 23): IC50 < 1 µM (0.0007-0.001 µM reported in literature) |
| Quantified Difference | >100-fold decrease in potency for the target compound. |
| Conditions | Human epithelial ovarian carcinoma cell line A2780/CP70, MTT assay after 96 hours. |
Why This Matters
For researchers investigating carboplatin-resistant ovarian cancer, this compound is a valuable tool to study loss-of-function or the structural basis of selectivity, whereas 4-oxo Withaferin A would be an incorrect choice for such selectivity studies.
